molecular formula C11H14O3 B15295633 Isobutyl-d9 Paraben

Isobutyl-d9 Paraben

Cat. No.: B15295633
M. Wt: 203.28 g/mol
InChI Key: XPJVKCRENWUEJH-GVZYGMFYSA-N
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Description

It is a member of the paraben family, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties . The “d9” in its name indicates that it is a deuterated form, meaning that nine hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl-d9 Paraben can be synthesized through the esterification of p-hydroxybenzoic acid with isobutyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is often subjected to continuous stirring and heating to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Isobutyl-d9 Paraben undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Isobutyl-d9 Paraben exerts its effects primarily through its antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death. Additionally, it can act as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors, thereby interfering with normal hormonal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl-d9 Paraben is unique due to its deuterated form, which makes it particularly useful in analytical studies involving mass spectrometry. The presence of deuterium atoms allows for precise tracing and quantification, making it a valuable tool in research .

Properties

Molecular Formula

C11H14O3

Molecular Weight

203.28 g/mol

IUPAC Name

[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl] 4-hydroxybenzoate

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i1D3,2D3,7D2,8D

InChI Key

XPJVKCRENWUEJH-GVZYGMFYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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